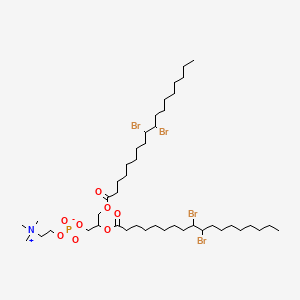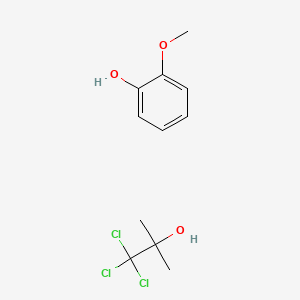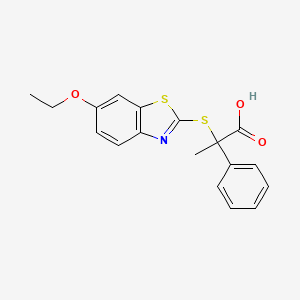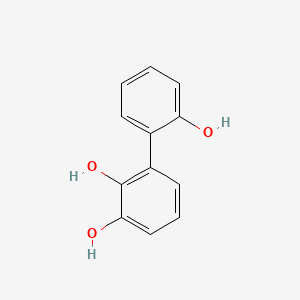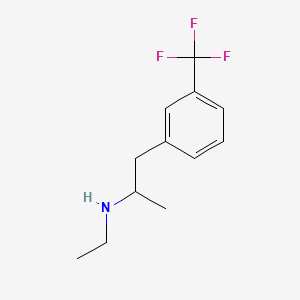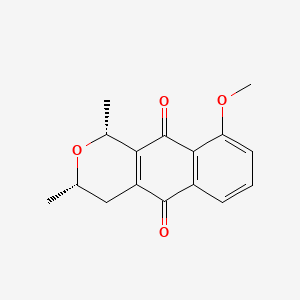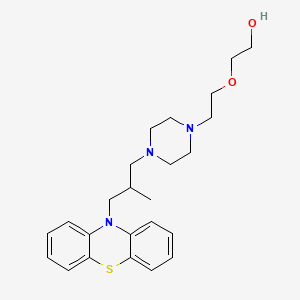![molecular formula C24H36BrNO2 B1217952 8-Azoniabicyclo[3.2.1]octane,3-[(cyclopentylphenylacetyl)oxy]-8-methyl-8-(1-methylethyl)-, bromide,(3-endo,8-syn)-(9CI)](/img/structure/B1217952.png)
8-Azoniabicyclo[3.2.1]octane,3-[(cyclopentylphenylacetyl)oxy]-8-methyl-8-(1-methylethyl)-, bromide,(3-endo,8-syn)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Azoniabicyclo[321]octane,3-[(cyclopentylphenylacetyl)oxy]-8-methyl-8-(1-methylethyl)-, bromide,(3-endo,8-syn)-(9CI) is a complex organic compound with a unique structure that includes a bicyclic ring system, a cyclopentyl group, and a phenylacetyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azoniabicyclo[3.2.1]octane,3-[(cyclopentylphenylacetyl)oxy]-8-methyl-8-(1-methylethyl)-, bromide,(3-endo,8-syn)-(9CI) typically involves multiple steps, including the formation of the bicyclic ring system, the introduction of the cyclopentyl and phenylacetyl groups, and the final quaternization to form the bromide salt. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can help achieve the necessary scale and quality for commercial applications.
化学反応の分析
Types of Reactions
8-Azoniabicyclo[3.2.1]octane,3-[(cyclopentylphenylacetyl)oxy]-8-methyl-8-(1-methylethyl)-, bromide,(3-endo,8-syn)-(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
8-Azoniabicyclo[3.2.1]octane,3-[(cyclopentylphenylacetyl)oxy]-8-methyl-8-(1-methylethyl)-, bromide,(3-endo,8-syn)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used to study the effects of specific structural features on biological activity.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 8-Azoniabicyclo[3.2.1]octane,3-[(cyclopentylphenylacetyl)oxy]-8-methyl-8-(1-methylethyl)-, bromide,(3-endo,8-syn)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
Similar compounds include other bicyclic amines and quaternary ammonium salts with different substituents. Examples include:
- 3-{[Cyclopentyl(phenyl)acetyl]oxy}-8-methyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-8-ium chloride
- 3-{[Cyclopentyl(phenyl)acetyl]oxy}-8-methyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-8-ium iodide
Uniqueness
The uniqueness of 8-Azoniabicyclo[3.2.1]octane,3-[(cyclopentylphenylacetyl)oxy]-8-methyl-8-(1-methylethyl)-, bromide,(3-endo,8-syn)-(9CI) lies in its specific combination of functional groups and its ability to interact with a wide range of molecular targets. This makes it a valuable tool in scientific research and a potential candidate for various applications in chemistry, biology, medicine, and industry.
特性
分子式 |
C24H36BrNO2 |
|---|---|
分子量 |
450.5 g/mol |
IUPAC名 |
[(1R,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-cyclopentyl-2-phenylacetate;bromide |
InChI |
InChI=1S/C24H36NO2.BrH/c1-17(2)25(3)20-13-14-21(25)16-22(15-20)27-24(26)23(19-11-7-8-12-19)18-9-5-4-6-10-18;/h4-6,9-10,17,19-23H,7-8,11-16H2,1-3H3;1H/q+1;/p-1/t20-,21-,22?,23?,25?;/m1./s1 |
InChIキー |
WEUHJSOYWODZCN-TYRVUEKKSA-M |
異性体SMILES |
CC(C)[N+]1([C@@H]2CC[C@@H]1CC(C2)OC(=O)C(C3CCCC3)C4=CC=CC=C4)C.[Br-] |
正規SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(C3CCCC3)C4=CC=CC=C4)C.[Br-] |
同義語 |
ciclotropium bromide cyclotropium cyclotropium bromide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]-](/img/structure/B1217872.png)


